Rizatriptan benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Rizatriptan benzoate works by targeting specific receptors in the brain. It is a selective agonist of 5-hydroxytryptamine (5-HT)1B and 1D receptors [National Institutes of Health (.gov), National Center for Biotechnology Information. Formulation and Evaluation of Rizatriptan Benzoate Mouth Disintegrating Tablets [PMC free article]. PMC2883231]. These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system, which are both involved in the migraine headache process [CenterWatch. Maxalt (rizatriptan benzoate) [online database]. Available from: ]. By activating these receptors, rizatriptan benzoate is thought to cause vasoconstriction (narrowing) of blood vessels and inhibit the release of neuropeptides that contribute to pain and inflammation [National Institutes of Health (.gov), National Center for Biotechnology Information. Rizatriptan in the treatment of migraine [PMC free article]. PMC2671815].

Clinical Trials

Clinical trials have played a crucial role in establishing the efficacy of rizatriptan benzoate for treating migraine headaches. Studies have shown that around 70% of patients experience pain relief within two hours of taking a 10mg dose [CenterWatch. Maxalt (rizatriptan benzoate) [online database]. Available from: ]. Rizatriptan has also been compared to other triptan medications in these trials, demonstrating at least equal or superior effectiveness in treating acute migraine attacks [National Institutes of Health (.gov), National Center for Biotechnology Information. Rizatriptan in the treatment of migraine [PMC free article]. PMC2671815].

Rizatriptan benzoate is a pharmaceutical compound primarily used for the acute treatment of migraine headaches. It belongs to the triptan class of medications, which are selective agonists at the serotonin 5-HT1B and 5-HT1D receptors. Chemically, it is known as N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine monobenzoate, with a molecular formula of C15H19N5C7H6O2 and a molecular weight of approximately 557.68 g/mol . Rizatriptan benzoate is available in oral tablet form and is characterized by its white to off-white crystalline solid state, with a water solubility of about 42 mg/mL at 25°C .

During a migraine attack, blood vessel dilation and inflammation are believed to contribute to the pain. Rizatriptan benzoate acts by binding to 5-HT1B/1D receptors on cranial blood vessels. This activation triggers vasoconstriction (narrowing) of these vessels, reducing blood flow and ultimately alleviating the migraine pain [, ].

Rizatriptan benzoate undergoes various chemical transformations, primarily through oxidative deamination mediated by monoamine oxidase-A. This metabolic pathway leads to the formation of triazolomethyl-indole-3-acetic acid, which is pharmacologically inactive. Additionally, minor metabolites such as N-monodesmethyl-rizatriptan retain some agonistic activity at the 5-HT1B/1D receptors but are present in lower concentrations (approximately 14% of the parent compound) in plasma .

Kinetic Studies

Recent studies have explored the oxidation of rizatriptan benzoate in acidic media using chloramine-T as an oxidant. Kinetic experiments revealed a pseudo-first-order reaction mechanism, with dependencies on various parameters such as concentration and dielectric constant .

Rizatriptan benzoate exerts its therapeutic effects by selectively activating serotonin receptors in the brain. This action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides like calcitonin gene-related peptide. Consequently, it alleviates migraine symptoms such as headache, nausea, and sensitivity to light and sound . The drug does not prevent future migraine attacks but is effective for acute episodes.

The synthesis of rizatriptan benzoate typically involves several steps:

- Formation of Indole Derivative: The initial step includes synthesizing an indole derivative that serves as a precursor.

- Triazole Formation: A triazole moiety is introduced through cyclization reactions.

- Methylation: The compound undergoes N,N-dimethylation to enhance its pharmacological properties.

- Salt Formation: Finally, the benzoate salt is formed to improve solubility and stability for pharmaceutical applications.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Rizatriptan benzoate is predominantly used for treating acute migraine attacks in adults and children aged six years and older. It has been shown to be more effective than some other triptans in clinical settings . Additionally, it may be utilized off-label for cluster headaches and other types of vascular headaches due to its vasoconstrictive properties.

Rizatriptan benzoate has several notable interactions:

- Monoamine Oxidase Inhibitors: Co-administration with these inhibitors can significantly elevate plasma levels of rizatriptan due to shared metabolic pathways.

- Serotonin Reuptake Inhibitors: Concurrent use may increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity in the central nervous system .

- Cytochrome P450 Interactions: Rizatriptan is a competitive inhibitor of cytochrome P450 2D6 at high concentrations, although this is not clinically relevant at therapeutic doses .

Rizatriptan benzoate shares similarities with other triptans but has unique pharmacological properties that set it apart. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sumatriptan | Agonist at 5-HT1B/1D receptors | First triptan introduced; rapid onset |

| Zolmitriptan | Agonist at 5-HT1B/1D receptors | Available as a nasal spray; longer half-life |

| Naratriptan | Agonist at 5-HT1B/1D receptors | Longer duration; slower onset |

| Eletriptan | Agonist at 5-HT1B/1D receptors | More selective for 5-HT1B; fewer side effects |

Uniqueness of Rizatriptan Benzoate: Rizatriptan is particularly noted for its rapid absorption and effectiveness in alleviating migraine symptoms compared to other triptans. Its pharmacokinetic profile allows for quick relief from acute migraine attacks while maintaining a favorable side effect profile .

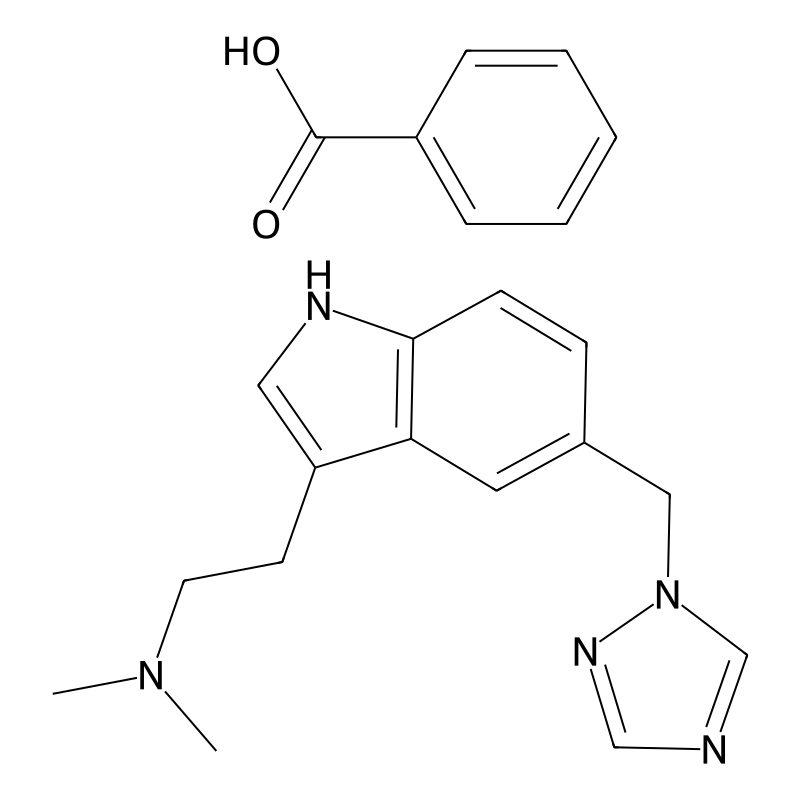

Rizatriptan benzoate is characterized by the molecular formula C22H25N5O2 with a molecular weight of 391.475 g/mol [1] [2] [3]. The compound exists as the benzoate salt of the free base rizatriptan, with the chemical name N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine benzoate [4]. The IUPAC nomenclature describes it as benzoic acid; dimethyl(2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethyl)amine [2] [5].

The molecular structure comprises an indole ring system substituted with a triazole moiety and a dimethylaminoethyl side chain, combined with benzoic acid in a 1:1 stoichiometric ratio. The empirical formula representation is C15H19N5- C7H6O2, indicating the molecular weight of the free base as 269.4 g/mol [4]. The compound possesses the CAS registry number 145202-66-0 and the InChI key JPRXYLQNJJVCMZ-UHFFFAOYSA-N [1] [2] [3].

Table 1: Molecular Characteristics of Rizatriptan Benzoate

| Property | Value |

|---|---|

| Molecular Formula | C22H25N5O2 |

| Molecular Weight (g/mol) | 391.475 |

| CAS Number | 145202-66-0 |

| Chemical Name | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine benzoate |

| IUPAC Name | benzoic acid; dimethyl(2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethyl)amine |

| InChI Key | JPRXYLQNJJVCMZ-UHFFFAOYSA-N |

| SMILES | OC(=O)C1=CC=CC=C1.CN(C)CCC1=CNC2=CC=C(CN3C=NC=N3)C=C12 |

Polymorphic Forms and Crystal Structure Analysis

Rizatriptan benzoate exhibits polymorphism with two distinct crystalline forms designated as Form A and Form B [6]. These polymorphic variants demonstrate significantly different physical properties and crystallization behaviors, which influence their pharmaceutical applications and stability profiles.

Form A: X-ray Diffraction Patterns and Physical Properties

Form A represents the thermodynamically stable polymorph of rizatriptan benzoate under ambient conditions [6]. This polymorphic form is characterized by its distinctive X-ray powder diffraction pattern featuring specific peak positions and relative intensities that serve as its crystallographic fingerprint. The Form A crystals exhibit very strong intensity peaks, strong intensity peaks, medium intensity peaks, and weak intensity peaks that collectively define its unique diffraction signature [6].

Morphologically, Form A crystals appear as white, plate-like particles when examined under microscopic inspection [6]. The crystalline structure demonstrates excellent stability and reproducibility, making it the preferred form for pharmaceutical formulations. The crystal habit consists of well-defined crystalline flakes that indicate a highly organized molecular packing arrangement within the crystal lattice.

Form B: X-ray Diffraction Patterns and Physical Properties

Form B constitutes the metastable polymorphic form of rizatriptan benzoate, characterized by its distinct X-ray powder diffraction pattern that differs significantly from Form A [6]. Similar to Form A, Form B exhibits characteristic very strong intensity peaks, strong intensity peaks, medium intensity peaks, and weak intensity peaks, but at different angular positions, reflecting the alternative molecular packing arrangement in this polymorph.

The metastable nature of Form B indicates that it possesses higher internal energy compared to Form A and may undergo transformation to the more stable form under specific environmental conditions. This polymorphic form demonstrates different dissolution characteristics and physical stability compared to Form A, which has implications for pharmaceutical processing and storage.

Crystallization Conditions Affecting Polymorphism

The formation of specific polymorphic forms depends critically on crystallization conditions, including solvent selection, temperature control, cooling rates, and the presence of seed crystals [6].

Form A can be prepared through controlled cooling crystallization from organic solvents or mixed solvent systems. The optimal preparation involves cooling solutions from temperatures of 20-100°C down to -20 to 10°C [6]. Suitable solvents include primary alcohols such as methanol, 1-butanol, or 1-octanol, esters like ethyl acetate, and ketone solvents including acetone or methyl isobutyl ketone [6]. Form A also forms through evaporation of aqueous solutions or mixed organic solvent-water systems, particularly when the water content ranges from 1-50%, with 10-20% being optimal [6].

Form B formation requires fast crystallization conditions, typically achieved by rapid addition of a rizatriptan benzoate solution in methanol or methanol-ethyl acetate mixtures to non-solvents such as hexane or heptane [6]. The rapid precipitation kinetics favor the formation of the metastable Form B. Additionally, Form B can be obtained through controlled evaporation of alcoholic solutions, particularly using 1-butanol or 2-propanol as crystallization media [6].

Seeding plays a crucial role in directing polymorphic outcome. Addition of 1-20% (preferably 5%) seed crystals of the desired form before or after initiating crystallization significantly influences the final polymorphic form obtained [6]. The seeding technique allows for reproducible control over polymorph selection in manufacturing processes.

Table 2: Polymorphic Forms Crystallization Methods

| Form | Crystallization Method | Solvent System | Temperature Control |

|---|---|---|---|

| Form A | Cooling crystallization | Methanol, 1-butanol, ethyl acetate | 20-100°C to -20-10°C |

| Form A | Evaporation | Aqueous solutions with 10-20% organic solvent | Ambient temperature |

| Form B | Fast crystallization | Methanol/ethyl acetate to hexane/heptane | Rapid mixing at -18°C |

| Form B | Evaporation | 1-butanol or 2-propanol | Controlled evaporation |

Solubility Properties

Aqueous Solubility Parameters (42-53 mg/mL)

Rizatriptan benzoate demonstrates good aqueous solubility, with documented values ranging from 42-53 mg/mL at 25°C when expressed as the free base equivalent [4] [7] [8]. The FDA-approved product labeling specifies the solubility as approximately 42 mg per mL in water at 25°C [4]. Independent analytical studies have reported slightly higher values, with one source documenting 46 mg/mL at 25°C [7] and another reporting 50 mg/mL under ultrasonic conditions [8].

The aqueous solubility exhibits pH dependency, with maximum solubility observed at pH 4.5 (51.24 mg/mL) according to systematic pH-dependent solubility studies [9]. At physiological pH conditions, the solubility in phosphate buffered saline (pH 7.2) is considerably lower at approximately 5 mg/mL [10]. Other pH-dependent measurements include 44.48 mg/mL in pH 6.8 phosphate buffer and 43.75 mg/mL in pH 7.4 phosphate buffer [9].

The relatively high aqueous solubility contributes to the compound's favorable dissolution characteristics and bioavailability profile. This solubility range places rizatriptan benzoate in the readily soluble category according to pharmaceutical classification systems.

Solubility Profile in Organic Solvents

Rizatriptan benzoate exhibits variable solubility across different organic solvent systems, reflecting its amphiphilic molecular structure containing both hydrophilic and lipophilic domains [7] [10] [11].

In alcoholic solvents, the compound shows good solubility in methanol but limited solubility in ethanol (approximately 1 mg/mL) [7] [11]. This difference in alcoholic solubility suggests specific molecular interactions that favor shorter-chain alcohols.

Aprotic solvents demonstrate varying dissolution capabilities. Dimethyl sulfoxide (DMSO) provides excellent solubility at 20 mg/mL [7] [10], making it suitable for analytical and formulation applications. Dimethyl formamide exhibits moderate solubility at 15 mg/mL [10]. In contrast, diethyl ether shows complete insolubility, consistent with the compound's ionic nature and hydrophilic characteristics [11].

Acetonitrile, commonly used in analytical applications, provides suitable solubility for chromatographic and spectroscopic analyses [12] [13]. The solvent compatibility profile indicates that polar aprotic solvents generally provide better dissolution compared to non-polar or weakly polar solvents.

Table 3: Solubility Profile of Rizatriptan Benzoate

| Solvent/Medium | Solubility (mg/mL) | Reference Conditions |

|---|---|---|

| Water (25°C) | 42-53 | Expressed as free base at 25°C |

| PBS (pH 7.2) | 5 | Phosphate buffered saline |

| Acetate buffer (pH 4.5) | 51.24 | pH dependent study |

| Phosphate buffer (pH 6.8) | 44.48 | pH dependent study |

| Methanol | Soluble | Organic solvent |

| Ethanol | 1 (slightly soluble) | Limited solubility |

| DMSO | 20 | Good solubility |

| Dimethyl formamide | 15 | Good solubility |

| Diethyl ether | Insoluble | Hydrophobic solvent |

Partition Coefficient and Ionization Constants

LogP Values (1.67-1.77)

The partition coefficient of rizatriptan benzoate, expressed as LogP (octanol/water), ranges from 1.67 to 1.77, indicating moderate lipophilicity [2] [14] [15]. The most frequently cited value is LogP = 1.67, derived from ALOGPS computational predictions [2]. Alternative computational methods have provided values extending to 1.77, establishing the range of 1.67-1.77 for this parameter [2].

This LogP range positions rizatriptan benzoate in the optimal lipophilicity range for drug-like molecules, balancing sufficient hydrophobicity for membrane permeation with adequate aqueous solubility for dissolution and absorption. The moderate lipophilicity contributes to the compound's ability to cross biological membranes while maintaining acceptable pharmacokinetic properties.

One safety data sheet reported a slightly lower value of 1.57 LogP [16], though this falls within the expected experimental variability for partition coefficient measurements. The consistency of values around 1.6-1.8 confirms the moderate lipophilic character of the molecule.

pKa Values (Strongest Basic: 9.56)

Rizatriptan benzoate contains ionizable groups that significantly influence its pH-dependent behavior and pharmaceutical properties. The strongest basic pKa value is 9.56, attributed to the dimethylamino group in the ethylamine side chain [2]. This relatively high pKa indicates that the compound exists predominantly in the protonated (cationic) form at physiological pH values.

The strongest acidic pKa is reported as 17.24 [2], corresponding to an extremely weak acidic site, likely associated with the indole nitrogen or another weakly acidic functional group. This high acidic pKa value indicates that deprotonation of acidic sites occurs only under strongly basic conditions, well outside the physiological pH range.

At physiological pH (7.4), the compound carries a net positive charge (+1) [2], consistent with the protonation of the basic dimethylamino group and the lack of ionization of acidic sites. This ionic character influences the compound's solubility behavior, membrane interactions, and pharmacokinetic properties.

The ionization state affects the compound's interaction with biological targets and its distribution in biological systems. The predominantly cationic nature at physiological pH contributes to specific receptor binding characteristics and influences the compound's pharmacological activity profile.

Table 4: Partition Coefficient and Ionization Constants

| Parameter | Value | Method/Source |

|---|---|---|

| LogP (octanol/water) | 1.67 | ALOGPS prediction |

| LogP (range) | 1.67-1.77 | Various computational methods |

| pKa (strongest basic) | 9.56 | Chemaxon prediction |

| pKa (strongest acidic) | 17.24 | Chemaxon prediction |

| Physiological charge at pH 7.4 | +1 | At physiological pH |

| Polar surface area | 49.74 Ų | Calculated value |

| Hydrogen bond acceptors | 3 | Structural analysis |

| Hydrogen bond donors | 1 | Structural analysis |

Thermal Properties

Melting Point Characterization (178-182°C)

Rizatriptan benzoate exhibits a characteristic melting point range of 178-182°C, with the most commonly reported range being 178-180°C [17] [16] [11] [18]. Differential scanning calorimetry studies have documented specific melting temperatures, with DSC peaks appearing at 184-187°C [19] [20]. One comprehensive thermal analysis reported a sharp endothermic peak at 186.91°C corresponding to the melting point [19].

The melting point serves as a critical quality control parameter for pharmaceutical manufacturing, providing evidence of compound purity and crystalline integrity. The sharp, well-defined melting endotherm indicates high crystalline purity and absence of significant impurities or polymorphic contamination.

Temperature variation in melting point measurements reflects both analytical methodology differences and potential batch-to-batch variations in crystal quality. The consistent reporting of values within the 178-182°C range across multiple independent sources confirms the reliability of this thermal characteristic.

Physical appearance during melting reveals that rizatriptan benzoate melts with slight decomposition, as the decomposition temperature approaches the melting point [21]. This proximity between melting and decomposition temperatures requires careful temperature control during analytical procedures and pharmaceutical processing operations.

Thermal Stability Assessment

Comprehensive thermal stability studies demonstrate that rizatriptan benzoate exhibits excellent stability under various thermal stress conditions recommended by International Conference on Harmonisation guidelines [22] [23] [24].

Photolytic stability testing reveals that the compound remains stable when exposed to light conditions, with negligible degradation (less than 2%) observed after 30 days of sunlight exposure [23]. This photostability contributes to the compound's suitability for standard pharmaceutical packaging and storage conditions.

Dry heat and wet heat stability assessments indicate minimal degradation under elevated temperature conditions [22] [23]. The compound demonstrates stability when subjected to standard thermal stress testing protocols, with no significant decomposition observed under moderate temperature exposure.

Thermal degradation studies using techniques such as thermogravimetric analysis reveal that significant mass loss and decomposition occur only at temperatures exceeding 200°C [20] [21]. The thermal stability profile supports storage at ambient temperatures and standard pharmaceutical processing conditions.

Forced degradation studies under ICH-recommended stress conditions demonstrate that while the compound is susceptible to chemical degradation under acidic and oxidative conditions, it remains stable under thermal stress [22] [24]. This selective stability profile guides appropriate storage conditions and formulation strategies.

The recommended storage temperature of 2-8°C [17] [18] provides an additional safety margin, ensuring long-term stability and maintaining pharmaceutical quality throughout the product shelf life.

Table 5: Thermal Properties of Rizatriptan Benzoate

| Property | Value | Analysis Method |

|---|---|---|

| Melting Point | 178-182°C | Melting point determination |

| Melting Point (range) | 178-180°C | Various sources |

| DSC Peak Temperature | 184-187°C | Differential Scanning Calorimetry |

| Thermal Stability (Photolytic) | Stable | ICH stability testing |

| Thermal Stability (Dry heat) | Stable | ICH stability testing |

| Thermal Stability (Wet heat) | Stable | ICH stability testing |

| Degradation Temperature | >200°C | Thermal analysis |

| Storage Temperature | 2-8°C (recommended) | Storage recommendation |

The synthesis of rizatriptan benzoate has evolved through several methodological approaches since its first reported preparation in 1992 [1]. The conventional synthetic pathways primarily center around indole ring construction followed by functionalization and salt formation.

Traditional Fischer Indole Synthesis

The original method disclosed in EP 497512 represents the foundational approach to rizatriptan benzoate synthesis [1] [2]. This pathway initiates with 4-nitrobenzyl bromide, which undergoes condensation with 1,2,4-triazole sodium salt to yield 1-(4-nitrophenyl)methyl-1,2,4-triazole. Subsequent hydrogenation using 10% palladium on carbon provides 1-(4-aminophenyl)methyl-1,2,4-triazole, followed by diazotization and treatment with stannous chloride to generate 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride [3].

The Fischer indole cyclization occurs under acidic conditions at 90-93°C for 15 minutes, utilizing 4-chlorobutyraldehyde dimethyl acetal as the carbonyl component [2]. However, this traditional approach suffers from significant limitations, achieving only 11% overall yield as the oxalate salt and requiring extensive column chromatography for purification due to substantial byproduct formation [1] [2].

Improved Fischer Indole Methodology

A refined approach described in EP 573221 maintains the Fischer indole framework while eliminating intermediate isolation steps [4]. The phenylhydrazine derivative derived from diazotization and reduction is directly reacted with 4-(dimethylamino)-1,1-dimethoxybutane at elevated temperatures (90-93°C) for 15 minutes [4] [5]. This modification improves the overall yield to 45% after column chromatography, representing a significant advancement over the original methodology.

The improved process demonstrates enhanced efficiency through telescoped operations, where the hydrazine hydrochloride intermediate is utilized in situ without isolation [4]. However, the requirement for chromatographic purification to remove polymeric side products remains a significant commercial limitation, particularly for large-scale manufacturing applications [5].

Palladium-Catalyzed Coupling Strategy

The palladium-catalyzed approach, outlined in US Patent 5567824, represents a departure from Fischer indole methodology [6]. This strategy employs 4-amino-1,2,4-triazole reacted with iodine monochloride to generate the corresponding iodo-derivative, followed by palladium-catalyzed coupling with appropriately protected alkyne derivatives [6].

The process involves multiple protection and deprotection steps, ultimately achieving approximately 30% overall yield with 89% purity for the base compound [6]. While this approach avoids some limitations of Fischer indole synthesis, it introduces expensive palladium catalysts and highly toxic reagents such as iodine monochloride and n-butyl lithium, making it economically challenging for commercial implementation [7] [6].

Leimgruber-Batcho Indole Construction

Recent investigations have explored the Leimgruber-Batcho reaction as an alternative to traditional Fischer indole synthesis [1] [8]. This approach utilizes 3-methyl-4-nitrobenzoic acid methyl ester as the starting material, constructing the indole ring through a more controlled cyclization process [1].

The methodology demonstrates improved yields, achieving 87% for indole ring construction compared to 59% when applied to 2,4-dimethylnitrobenzene [1]. The overall process delivers rizatriptan in 56% yield over four steps, representing a substantial improvement over traditional Fischer indole approaches while maintaining operational simplicity [1] [8].

Continuous Flow Synthesis Methodology

Continuous flow chemistry has emerged as a transformative approach for rizatriptan benzoate synthesis, offering enhanced control over reaction parameters and improved safety profiles [9] [10]. The development of flow-based methodologies addresses several limitations inherent in traditional batch processes.

Flow Reactor Configuration and Optimization

The continuous flow synthesis employs a specialized reactor setup designed for precise temperature and residence time control [9]. The system utilizes a tubular reactor with an internal volume of 10 mL, enabling residence times of 5-15 minutes depending on flow rates [9]. Temperature control is achieved through external heating with back-pressure regulators maintaining system pressure at 12 bar to prevent bubble formation at elevated temperatures [9].

Optimization studies reveal that temperature significantly influences both conversion and selectivity [9]. Initial conditions at 40°C with 1 equivalent of sulfuric acid resulted in incomplete cyclization, with reactions stalling at the hydrazone intermediate [9]. Temperature elevation to 120°C with 5% sulfuric acid improved conversion to 62%, while further optimization at 140°C for 10 minutes achieved complete conversion to the desired indole product [9].

The use of water as the sole solvent represents a significant advancement in green chemistry applications [9]. Unlike traditional batch processes requiring organic co-solvents, the optimized flow conditions enable complete conversion using only water and 5% sulfuric acid, demonstrating superior environmental sustainability [9] [10].

Telescoped Purification Techniques

The continuous flow methodology incorporates in-line purification through telescoped liquid-liquid extraction [9]. This innovation eliminates the need for separate workup procedures, integrating purification directly into the synthetic sequence.

The telescoped extraction system employs a Zaiput Flow Technologies device capable of continuous phase separation [9]. The reaction stream (1 mL/min) is merged with 25% sodium hydroxide solution (1 mL/min) and ethyl acetate (2 mL/min), mixed through static mixers, and subsequently separated to provide the organic fraction containing the desired product [9].

This integrated approach achieves near-quantitative yields (97-99%) for the extraction step, demonstrating the efficiency of continuous processing [9]. The telescoped nature eliminates intermediate handling, reduces processing time, and minimizes solvent consumption compared to traditional batch workup procedures [9].

For rizatriptan specifically, the flow system operates at 140°C for 10 minutes using pure water as solvent [9]. The resulting mixture contains predominantly the desired product (69%), though additional chromatographic workup is required to remove side products [9]. The rizatriptan freebase is obtained in 22% yield after silica gel chromatography using 25% methanol in acetone as the eluent [9].

Advantages in Production Efficiency

Continuous flow synthesis offers several distinct advantages over conventional batch processing for rizatriptan benzoate production [9] [11]. The superior heat and mass transfer characteristics enable reduced reaction times while maintaining high selectivity, as demonstrated by the 10-minute residence time compared to hours required in batch processes [9].

The small volume of reagents present in the reactor at any given time enhances safety, particularly important given the acidic conditions required for Fischer indole cyclization [9]. The automated execution of the process with continuous monitoring ensures consistent product quality and reduces operator exposure to hazardous materials [9].

Scalability represents another significant advantage, as demonstrated by the 5-hour continuous operation producing 4.75 grams of pure product [9]. This extended operation validates the robustness of the flow system and demonstrates potential for further scale-up to industrial production levels [9].

The environmental benefits include reduced solvent consumption through telescoped operations and the use of water as the primary reaction medium [9] [10]. The consistent reaction conditions achievable in flow systems also minimize waste generation through improved selectivity and reduced side product formation [9].

Salt Formation Chemistry

The conversion of rizatriptan freebase to its benzoate salt represents a critical step in the pharmaceutical manufacturing process, requiring precise control of crystallization parameters to achieve the desired purity and physical properties.

Benzoate Salt Formation from Freebase

The transformation of rizatriptan freebase to rizatriptan benzoate follows established acid-base chemistry principles, with specific optimization for pharmaceutical applications [4] [12]. The process typically employs benzoic acid as the counterion source, selected for its favorable crystallization properties and regulatory acceptance [4].

The salt formation procedure involves dissolving the crude rizatriptan base in an appropriate organic solvent at controlled temperature [4]. Acetone represents the preferred solvent due to its optimal solubility characteristics for both the freebase and the resulting benzoate salt [4] [12]. The dissolution is conducted at 25-30°C to ensure complete solvation while preventing degradation [4].

Benzoic acid addition occurs at ambient temperature with controlled stoichiometry [4]. The typical molar ratio employs a slight excess of benzoic acid (approximately 1.1-1.2 equivalents) to ensure complete conversion [4]. The addition is performed gradually with continuous stirring to promote uniform mixing and prevent localized precipitation [4].

The salt formation reaction proceeds rapidly, with crystallization typically initiating within minutes of benzoic acid addition [4]. The reaction mixture undergoes stirring for 45-60 minutes at 25-30°C to ensure complete conversion and equilibration [4]. Visual observation confirms the formation of crystalline material, indicating successful salt formation [4].

Crystallization Optimization Parameters

The crystallization process requires careful control of multiple parameters to achieve optimal crystal quality and purity [4] [13]. Temperature management represents the most critical factor, with the crystallization protocol involving systematic cooling to promote controlled nucleation and growth [4].

Temperature Profile and Cooling Strategy

The optimized cooling protocol initiates at ambient temperature (25-30°C) following salt formation [4]. The reaction mixture undergoes gradual cooling to below 0°C, maintained for 10-12 hours to promote complete crystallization [4]. This extended hold time ensures maximum yield and allows for crystal maturation [4].

The subsequent warming phase involves gradual temperature increase to 20-25°C over several hours [4]. This thermal cycling helps eliminate metastable polymorphs and promotes the formation of the desired crystal form [4]. A final maintenance period of 2.5 hours at ambient temperature precedes filtration [4].

Solvent System Optimization

Solvent selection significantly influences crystal quality and process efficiency [4]. Comparative studies demonstrate that acetone provides superior performance over alternative solvents such as methanol, ethanol, or ethyl acetate [4]. The optimal solvent system balances solubility characteristics with crystallization behavior [4].

For recrystallization procedures, 5% aqueous methanol emerges as the preferred solvent system [4]. This mixed solvent provides enhanced selectivity for impurity removal while maintaining appropriate solubility for the rizatriptan benzoate salt [4]. The aqueous component aids in removing polar impurities, while methanol ensures adequate solubility of the desired product [4].

Nucleation and Growth Control

Crystal nucleation control involves managing supersaturation levels throughout the crystallization process [4] [14]. The gradual cooling protocol prevents excessive supersaturation, which could lead to rapid nucleation and poor crystal quality [4]. Seeding strategies may be employed using authentic rizatriptan benzoate crystals to control the nucleation process [4].

Crystal growth optimization focuses on achieving uniform particle size distribution and desired crystal habit [4]. The extended maintenance periods at controlled temperatures allow for Ostwald ripening, where smaller crystals dissolve and larger crystals grow, resulting in improved particle size uniformity [4].

Purity Enhancement Techniques

The crystallization protocol incorporates activated carbon treatment for impurity removal [4]. Typically, 0.5-1.0% by weight of activated carbon is added to the hot solution prior to crystallization [4]. This treatment effectively removes colored impurities and trace organic contaminants [4].

The washing protocol employs minimal volumes of cold solvent to remove surface impurities while minimizing product loss [4]. Acetone washing at 0-5°C provides optimal balance between impurity removal and yield preservation [4]. Multiple washing stages may be employed for enhanced purity [4].

Green Chemistry Considerations in Synthesis

The application of green chemistry principles to rizatriptan benzoate synthesis represents an increasingly important aspect of pharmaceutical manufacturing, driven by environmental regulations and sustainability initiatives [7] [15].

Environmental Impact Assessment

Traditional rizatriptan benzoate synthesis methods present several environmental challenges requiring mitigation strategies [7] [15]. The use of hazardous reagents such as n-butyl lithium, iodine monochloride, and palladium catalysts creates significant environmental burdens through both production and disposal pathways [7].

Environmental risk assessment studies indicate that rizatriptan usage poses negligible environmental impact due to low predicted environmental concentrations [15]. The calculated PEC (Predicted Environmental Concentration) of 0.0007 μg/L falls well below thresholds of concern [15]. However, biodegradation studies reveal that rizatriptan degrades slowly in environmental systems, with bioaccumulation potential rated as low [15].

Solvent Minimization and Green Alternatives

The development of water-based reaction systems represents a significant advancement in green chemistry applications [9] [10]. The continuous flow methodology demonstrates that Fischer indole cyclization can be achieved using water as the sole solvent, eliminating the need for organic co-solvents [9].

Traditional batch processes typically require multiple solvent systems for reaction, workup, and purification steps [4]. The implementation of telescoped operations in continuous flow systems dramatically reduces solvent consumption by integrating multiple unit operations [9]. This approach achieves comparable yields while significantly reducing environmental impact [9].

Alternative solvent systems have been evaluated for various process steps [4]. For crystallization operations, the replacement of halogenated solvents with alcohols and esters represents an improvement in environmental profile [4]. The use of acetone and ethanol in salt formation and recrystallization provides favorable environmental characteristics while maintaining process efficiency [4].

Waste Minimization Strategies

The elimination of column chromatography through process optimization represents a major waste reduction achievement [4] [5]. Traditional purification methods generate large volumes of silica gel waste contaminated with organic solvents [1] [2]. The optimized crystallization approaches achieve comparable purity levels without chromatographic purification [4].

Telescoped reaction sequences minimize intermediate isolation and associated waste streams [9] [4]. The direct conversion of crude intermediates to final products reduces handling losses and eliminates intermediate drying and storage requirements [9]. This approach also reduces energy consumption associated with multiple isolation and purification steps [9].

Recovery and recycling strategies have been implemented for valuable reagents and solvents [4]. Mother liquors from crystallization operations can be processed for solvent recovery, with recycled solvents meeting quality specifications for reuse [4]. Benzoic acid recovery from filtrates provides additional economic and environmental benefits [4].

Energy Efficiency Improvements

Continuous flow processing offers significant energy advantages over batch operations [9]. The improved heat transfer characteristics enable rapid heating and cooling cycles, reducing overall energy consumption [9]. The small reactor volumes require minimal energy for temperature control compared to large batch reactors [9].

The elimination of extended reaction times through process intensification reduces energy requirements [9]. Traditional batch Fischer indole reactions may require hours of heating, while optimized flow conditions achieve complete conversion in minutes [9]. This reduction translates directly to energy savings and improved process economics [9].

Industrial Scale Production Processes

The translation of laboratory-scale synthesis methods to industrial production requires comprehensive consideration of scalability, economics, and regulatory compliance [5] [16] [17].

Process Development and Scale-Up Considerations

Industrial scale production of rizatriptan benzoate demands robust processes capable of consistent operation at multi-kilogram scale [5] [16]. The development trajectory typically involves optimization at pilot scale (1-10 kg batches) before progression to commercial scale (100+ kg batches) [16].

Key scale-up parameters include heat transfer limitations, mixing efficiency, and residence time distribution in larger vessels [5]. Batch Fischer indole reactions exhibit particular sensitivity to temperature control, with larger vessels presenting challenges in maintaining uniform temperature distribution [5]. The implementation of advanced process control systems becomes essential for consistent product quality [5].

The selection of equipment materials requires consideration of corrosion resistance, particularly for acidic reaction conditions [5]. Stainless steel reactors with appropriate surface treatments are typically employed for commercial production [5]. Specialized coatings may be required for extended contact with strong acids [5].

Economic Optimization and Cost Analysis

Commercial viability requires optimization of raw material costs, processing efficiency, and waste disposal expenses [5] [16]. The elimination of expensive catalysts such as palladium acetate represents a significant cost reduction opportunity [7] [16]. Similarly, avoiding toxic reagents like n-butyl lithium reduces both material costs and safety infrastructure requirements [7].

Process intensification through continuous flow technology offers potential economic advantages through reduced capital equipment requirements and improved space utilization [9]. The smaller reactor volumes and integrated processing capabilities can significantly reduce facility footprint compared to traditional batch plants [9].

Labor cost optimization involves automation implementation and reduced manual handling requirements [5]. The elimination of column chromatography purification removes a labor-intensive unit operation while also reducing solvent consumption and waste disposal costs [5].

Quality Control and Regulatory Compliance

Pharmaceutical manufacturing requires stringent quality control measures throughout the production process [5]. Critical quality attributes include chemical purity, polymorphic form, particle size distribution, and residual solvent content [5]. Real-time monitoring systems enable continuous assessment of these parameters [5].

The implementation of Quality by Design (QbD) principles requires comprehensive understanding of process parameter relationships and their impact on product quality [18]. Design space definition involves systematic evaluation of operating ranges for temperature, concentration, and residence time parameters [18].

Regulatory documentation must demonstrate process capability and control strategy effectiveness [5]. This includes validation studies at commercial scale, demonstrating consistent operation over multiple batches [5]. Change control procedures ensure that process modifications maintain regulatory compliance [5].

Process validation studies typically involve three consecutive commercial-scale batches demonstrating consistent quality and yield [19]. Statistical analysis of batch data confirms process capability and establishes ongoing monitoring requirements [19]. Continuous process verification programs ensure sustained performance throughout the product lifecycle [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

178 - 180 °C

Storage

UNII

GHS Hazard Statements

H302 (27.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (69.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (27.48%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H360 (29.77%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (27.48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (26.72%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of migraine

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of a single 10 mg of 14C-rizatriptan, the total radioactivity of the administered dose recovered over 120 hours in urine and feces was 82% and 12%, respectively. Following oral administration of 14C-rizatriptan, rizatriptan accounted for about 17% of circulating plasma radioactivity. Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan, while 51% is excreted as indole acetic acid metabolite, indicating substantial first-pass metabolism.

The mean volume of distribution is approximately 140 L in male subjects and 110 L in female subjects.

An early study involving healthy subject reported plasma clearance of 1042 mL/min in males and 821 mL/min in females; however, this difference in clearance rates is not thought to be clinically relevant.

Metabolism Metabolites

Rizatriptan is metabolized by monoamine oxidase A isoenzyme (MAO-A) to an inactive indole acetic acid metabolite. In addition, several other inactive metabolites are formed. An active metabolite, N-monodesmethyl-rizatriptan, with pharmacological activity similar to that of the parent compound has been identified in small concentrations (14%) in the plasma. Route of Elimination: Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan while 51% is excreted as indole acetic acid metabolite, indicating substantial first pass metabolism. Half Life: 2-3 hours

Wikipedia

Leuprorelin

Biological Half Life

Use Classification

Dates

[Clinical observation on horizontal penetration needling combined with rizatriptan monobenzoate tablets for migraine without aura in acute stage]

Ren-Zhong Kou, Feng Yang, Qi Lin, La-Mei Tao, Xiao-Lu Yu, Teng Hou, Lin Wang, Gang-Qi FanPMID: 34491648 DOI: 10.13703/j.0255-2930.20201203-k0007

Abstract

To observe the therapeutic effect of horizontal penetration needling combined with rizatriptan monobenzoate tablets, simple horizontal penetration needling and simple rizatriptan monobenzoate tablets for migraine without aura in acute stage.A total of 99 patients with migraine without aura in acute stage were randomized into an acupuncture plus medication group, an acupuncture group and a western medication group, 33 cases in each one. In the acupuncture group, horizontal penetration needling was applied once at Hanyan (GB 4) to Xuanli(GB 6), Shenting (GV 24) to Yintang (GV 29), Baihui (GV 20) to Qianding (GV 21), etc. for 2 h. In the western medication group, oral rizatriptan monobenzoate tablets for 10 mg were given once. In the acupuncture plus medication group, treatment of acupuncture combined with rizatriptan monobenzoate tablets were given, the application was the same as the acupuncture group and the western medication group. Before treatment and 0.5, 2, 24 h after treatment, the visual analogue scale (VAS) score was observed, the remission rate and the disappearance rate of migraine of 2, 24 h after treatment were compared in the 3 groups.

Compared before treatment, the VAS scores of each time point after treatment were decreased in the 3 groups (

<0.05), and the changes in the acupuncture plus medication group were greater than those in the acupuncture group and the western medication group (

<0.05). The remission rates of 24 h after treatment and the disappearance rates of migraine of 2, 24 h after treatment in the acupuncture plus medication group were higher than those in the acupuncture group and the western medication group (

<0.05).

Horizontal penetration needling combined with rizatriptan monobenzoate tablets have significant therapeutic effect on rapid analgesia and continuous analgesia for migraine without aura in acute stage, its effect is superior to simple horizontal penetration needling and simple rizatriptan monobenzoate tablets.

A novel rizatriptan oral gel formulation: Bioavailability and bioequivalence

Valeria Tellone, Patrizia Dragone, Rossella Picollo, Maria Teresa Rosignoli, Fabio Garofolo, Alessandra Del Vecchio, Fabrizio Calisti, Alessandro Comandini, Frank Donath, Barbara Schug, Ralph-Steven WedemeyerPMID: 32716291 DOI: 10.5414/CP203652

Abstract

To establish the relative bioavailability between a newly developed oral gel and a marketed oral lyophilisate-containing rizatriptan benzoate.A total of 47 out of 48 healthy subjects, aged 34 ± 10 (SD) years and body mass index 24.7 ± 3.3 (SD) kg/m

completed this single-center, open-label, randomized, 2-period cross-over trial with single-dose fasted administrations. Intake of both investigational products was separated by a washout period of at least 6 days. For pharmacokinetic evaluation, blood samples were withdrawn until 24 hours post dose. A validated liquid chromatography-tandem mass spectrometry method (LC-MS/MS) was applied for the determination of rizatriptan in plasma. The lower limit of quantitation (LLOQ) was 0.100 ng/mL. Adverse events (AEs) were descriptively analyzed in the study population. Palatability of the new product was investigated based on a questionnaire.

The geometric means of the parameters related with the extent of total exposure, i.e., AUC

and AUC

, were 60.285 ng × h/mL and 60.865 ng × h/mL for test and 62.729 ng × h/mL and 63.312 ng × h/mL for reference, respectively. The geometric means of the peak exposure, i.e., C

, were 21.262 ng/mL for test and 21.447 ng/mL for reference. The point estimates (PEs) of the test/reference (T/R) adjusted geometric mean ratios of AUC

, C

, and AUC

(secondary parameter) were 96.11%, 99.12%, and 96.15%, respectively, and all of them showed 90% confidence intervals (CIs) within the range of 80.00 - 125.00% as suggested by regulatory requirements for bioequivalence assessment. In total, 13 subjects experienced 20 AEs during the trial; the most frequently reported AEs were headache (5 cases) and dizziness (3 cases). No AEs of severe intensity were reported. Palatability assessment of the new product provided sufficient data to discuss its acceptability.

Bioequivalence was demonstrated in terms of rate and extent of absorption after administration of test and reference products. Concerning the safety evaluation, no negative implications on the possible use of the test formulation could be determined. Based on ratings by the subjects no relevant problem concerning acceptability of the new formulation in particular regarding taste and smell is to be expected.

Comparative assessment of in vitro/in vivo performances of orodispersible electrospun and casting films containing rizatriptan benzoate

Xiong Guo, Dongmei Cun, Feng Wan, Hriday Bera, Qingchun Song, Xidong Tian, Yang Chen, Jukka Rantanen, Mingshi YangPMID: 32634573 DOI: 10.1016/j.ejpb.2020.06.023

Abstract

The electrospinning process is a promising approach to produce various drug-loaded orodispersible films (ODFs) with a rapid onset of their actions. However, there is only limited number of studies comparing the pharmacological performances of electrospun ODFs (eODFs) with traditional casting films (CFs). In this study, rizatriptan benzoate (RB), a pain relieving agent was formulated with PVP and PVA into ODFs using electrospinning and casting methods. The ODFs were subsequently characterized with respect to their morphology, solid state properties and mechanical characteristics. The uniformity of the dosage units, disintegration behavior and dissolution patterns of the ODFs were also evaluated prior to the pharmacokinetic study. The obtained CFs and eODFs were semitransparent and white in appearance, respectively. The scanning electron microscopy revealed that the eODFs contained nanoporous structure, while the CFs showed no observable pores. RB was amorphously dispersed in both these films without drug-polymer interactions. The uniformity of dosage units for both eODFs and CFs was complied with European Pharmacopeia. As compared to the CFs, the eODFs were more flexible and lesser rigid in nature and showed faster disintegration and dissolution rates. In addition, the eODFs exhibited a higher bioavailability with a shorter Trelative to the CFs and commercial RB tablets. This study demonstrated that eODFs were superior to CFs with respect to in vivo pharmacological effects, which could be attributed to the submicron structure of eODFs obtained through the electrospinning process.

Simultaneous voltammetric determination of rizatriptan and acetaminophen using a carbon paste electrode modified with NiFe

Maedeh Nouri, Mostafa Rahimnejad, Ghasem Najafpour, Ali Akbar MoghadamniaPMID: 32383071 DOI: 10.1007/s00604-020-04290-y

Abstract

Nickel-ferrite nanoparticles (NiFeO

) were synthesized by a hydrothermal method. They were used to modify a carbon paste electrode (CPE) and to prepare an electrochemical sensor for simultaneous determination of rizatriptan benzoate (RZB) and acetaminophen (AC). The structure and morphology of the bare CPE and modified CPE were studied using field emission scanning electron microscopy, while the structural characterization of NiFe

O

was performed via X-ray diffraction. In the potential range 0.2-1.2 V, AC and RZB were detected at potentials of 0.5 V and 0.88 V (vs. Ag/AgCl saturated KCl 3 M), respectively. Both calibration plots are linear in the 1 to 90 μM concentration range. The limits of detection (at 3σ) of AC and RZB are 0.49 and 0.44 μM, respectively. The performance of the modified CPE was evaluated by quantifying the two drugs in spiked urine and in tablets. Graphical abstract The modified electrode consist of Nickel-ferrite and graphite by differential pulse voltammetry methods are schematically presented for simultaneous detection of acetaminophen (a painkiller drug) and rizatriptan benzoate (an antimigraine drug) in human urine and tablet samples.

Intranasal spray formulation containing rizatriptan benzoate for the treatment of migraine

Ashish Chokshi, Ravi Vaishya, Rachana Inavolu, Thrimoorthy PottaPMID: 31593810 DOI: 10.1016/j.ijpharm.2019.118702

Abstract

Rizatriptan produces antimigraine activity by acting as selective agonist of 5-HTand 5-HT

receptors present on intracranial and extracerebral blood vessels. Absorption from oral tablet is slow with T

of approximately 1-1.5 h. A few attempts have been made to promote rapid absorption such as oral or sublingual films with limited success. The aim of our study was to develop intranasal spray formulation of rizatriptan with quick onset of action. Solubility was enhanced by a co-solvent system where we studied solubility of rizatriptan benzoate in pure solvents, binary and ternary mixtures. Binary and ternary co-solvents using ethanol, water, propylene glycol and polyethylene glycol resulted rizatriptan equivalent base solubility more than 60 mg/mL. Same co-solvents were used at different level to make nasal spray formulations and evaluated pharmacokinetics using beagle dog animal model. Nasal spray formulation containing 20% w/w ethanol exhibited highest exposure, where C

(312 ng/mL) reached in 5 min and maintained higher concentration than oral dose for more than 30 min.

Pediatric and Adolescent Headache

Amy A GelfandPMID: 30074552 DOI: 10.1212/CON.0000000000000638

Abstract

This article provides the practicing neurologist with a comprehensive, evidence-based approach to the diagnosis and management of headache in children and adolescents, with a focus on migraine.Four triptans are now labeled by the US Food and Drug Administration (FDA) for acute migraine treatment in adolescents, and rizatriptan is labeled for use in children age 6 and older. For preventive migraine treatment, the Childhood and Adolescent Migraine Prevention trial demonstrated that approximately 60% of children and adolescents with migraine will improve with a three-pronged treatment approach that includes: (1) lifestyle management counseling (on sleep, exercise, hydration, caffeine, and avoidance of meal skipping); (2) optimally dosed acute therapy, specifically nonsteroidal anti-inflammatory drugs and triptans; and (3) a preventive treatment that has some evidence for efficacy. For the remaining 40% of children and adolescents, and for those who would not have qualified for the Childhood and Adolescent Migraine Prevention trial because of having continuous headache or medication-overuse headache, the clinician's judgment remains the best guide to preventive therapy selection.

Randomized placebo-controlled trials have been conducted to guide first-line acute and preventive migraine treatments in children and adolescents. Future research is needed to guide treatment for those with more refractory migraine, as well as for children and adolescents who have other primary headache disorders.

Does the Anti-Migraine Drug Rizatriptan Affect Early Neural Tube Development in Chick Embryos?

Murat Sayin, Gulsen Seren Gurgen, Sevgi Sıdıka Sayin, Gonul Guvenc, Nurullah YuceerPMID: 29806076 DOI: 10.5137/1019-5149.JTN.23431-18.1

Abstract

To investigate the impact of rizatriptan on neural tube development using early chick embryos as a model organism.A total of 36 pathogen-free Leghorn chicken eggs were selected and categorized in three groups: sham, therapeutic, and supra-therapeutic. After 24 hours, the eggs were opened and injected with sterile drugs, and then reclosed using plastic tape. After a period of 72 hours, the eggs were opened and assessed using the Hamburger-Hamilton chick embryology classification method. TUNEL staining was used to identify apoptosis, and hematoxylin-eosin staining was used to investigate neural tube closure.

Treatment with rizatriptan significantly slowed down neural tube development. The supra-therapeutic group showed neural tube closure defects.

Rizatriptan had a negative effect on neural tube closure. Further research is needed to identify a safe and effective drug for treating migraines during pregnancy.

Design and optimization of kollicoat ® IR based mucoadhesive buccal film for co-delivery of rizatriptan benzoate and propranolol hydrochloride

Sahar Salehi, Soheil BoddohiPMID: 30678908 DOI: 10.1016/j.msec.2018.12.036

Abstract

This work aimed to develop a mucoadhesive buccal film for potential co-delivery of rizatriptan benzoate (RB) and propranolol hydrochloride (PRH). Kollicoat ® IR, polyethylene oxide (PEO), hydroxypropyl methylcellulose (HPMC K4M), glycerol, stevia, and Aloe vera gel powder (AVgel powder) were used to prepare film by solvent casting method. In order to characterize and optimize formulations, Design-Expert software with central composite design (CCD) was used. The selected independent variables were concentrations of Kollicoat ® IR, PEO, glycerol, and AVgel powder. Five selected dependent variables were in vitro disintegration time, folding endurance, swelling ratio, and in vitro drugs release. Film with 50 mg PRH, 25 mg RB, 5 mg stevia, 63 mg HPMC K4M, 100 mg Kollicoat ® IR, 66.33 mg PEO, 0.22 ml glycerol, and 0.8 mg AVgel powder was selected as optimized formulation. The optimized film was characterized by scanning electron microscope (SEM), Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to evaluate morphology, chemical structure, and physical properties of the film. The mechanical properties of optimized film were measured by Santam instrument. Ex vivo permeation were studied by Franz diffusion cell, while rat buccal mucosa was used as a model membrane. The optimized film with incorporation of AVgel powder as a natural permeation enhancer could transport 73.22% of PRH and 96.11% of RB over 100 min through rat buccal mucosa and showed no buccal mucosal damage after histopathological evaluation. Overall, the optimized film could be a potential candidate for the effective treatment of migraine.Rizatriptan-Induced Colonic Ischemia: A Case Report and Literature Review

Thomas D Dieringer, David M Crossland, Thomas C MahlPMID: 29311721 DOI: 10.1038/ajg.2017.422

Abstract

[Placebo and nocebo : How can they be used or avoided?]

E Hansen, N Zech, K MeissnerPMID: 28702702 DOI: 10.1007/s00108-017-0294-0